molecular formula C10H6BrNO3 B1335103 1-Acetyl-5-bromo-1H-indole-2,3-dione CAS No. 81964-65-0

1-Acetyl-5-bromo-1H-indole-2,3-dione

Cat. No.: B1335103
CAS No.: 81964-65-0
M. Wt: 268.06 g/mol
InChI Key: RWHNHBSIKDWLFH-UHFFFAOYSA-N
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Description

1-Acetyl-5-bromo-1H-indole-2,3-dione is a chemical compound belonging to the indole family, characterized by its unique structure that includes an acetyl group, a bromine atom, and a dione moiety. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-5-bromo-1H-indole-2,3-dione typically involves the bromination of 1-acetylindole-2,3-dione. The reaction is carried out under controlled conditions using bromine or a bromine source in an appropriate solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-5-bromo-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and an appropriate solvent.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

    Condensation Reactions: Reagents like hydrazine or hydroxylamine are used in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

1-Acetyl-5-bromo-1H-indole-2,3-dione has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 1-Acetyl-5-bromo-1H-indole-2,3-dione is unique due to the presence of both the acetyl group and the bromine atom, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields .

Properties

IUPAC Name

1-acetyl-5-bromoindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c1-5(13)12-8-3-2-6(11)4-7(8)9(14)10(12)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHNHBSIKDWLFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)Br)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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